molecular formula C8H4F2O3 B1451464 3,5-Difluoro-4-formylbenzoic acid CAS No. 736990-88-8

3,5-Difluoro-4-formylbenzoic acid

Cat. No. B1451464
Key on ui cas rn: 736990-88-8
M. Wt: 186.11 g/mol
InChI Key: FRAXEZGWRAVEIK-UHFFFAOYSA-N
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Patent
US08530467B2

Procedure details

To an ice-cold solution of 3,5-difluoro-4-formylbenzoic acid (120 g, 645 mmol) in dichloromethane (1.5 L) and N,N-dimethylformamide (2.0 g, 27 mmol) was added oxalyl chloride (90 g, 709 mmol) drop-wise at a rate that allowed the mixture to not exceed an internal temperature of 10° C. The resulting mixture was stirred at the same temperature for 0.5 hr, warmed to room temperature, and stirred for an additional 1.5 hr. The solution was then cooled to 0° C., and aqueous methylamine (40%, 168 mL, 1.94 mol) was added drop-wise at a rate that allowed the mixture to not exceed an internal temperature of 7° C. Afterward, the mixture was quenched with aqueous HCl (2M, 335 mL, 670 mmol) and warmed to room temperature. The organic layer was separated, washed with brine (500 mL), dried over MgSO4, filtered, and concentrated under vacuum. The resulting residual solid was taken in MTBE (500 mL), and the resulting mixture was heated to reflux for 0.5 hr, cooled to room temperature, and stirred for 18 hr. Afterward, the mixture was cooled to 0° C., filtered, rinsed with pentane, and dried under vacuum to form the title compound (103 g, 80%) as a solid. 1H NMR (300 MHz, CDCl3) δ ppm 3.03 (d, J=4.86 Hz, 3H), 6.37 (br s, 1H), 7.36-7.42 (m, 2H), 10.36 (s, 1H); MS m/z 200.06 [M+H]+ (ESI).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
335 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:13])[C:10]=1[CH:11]=[O:12])[C:5](O)=[O:6].C(Cl)(=O)C(Cl)=O.[CH3:20][NH2:21].Cl>ClCCl.CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:13])[C:10]=1[CH:11]=[O:12])[C:5]([NH:21][CH3:20])=[O:6]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
120 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1C=O)F
Name
Quantity
90 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl
Name
Quantity
2 g
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
168 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
335 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an internal temperature of 10° C
STIRRING
Type
STIRRING
Details
stirred for an additional 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
an internal temperature of 7° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Afterward, the mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with pentane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC=1C=C(C(=O)NC)C=C(C1C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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